N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide
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Overview
Description
Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- is a specialized organic compound known for its unique chemical structure and properties This compound is part of the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- typically involves the reaction of benzamide with heptadecafluorooctyl sulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-[(trifluoromethyl)sulfonyl]benzamide: A similar compound with a trifluoromethyl group instead of a heptadecafluorooctyl group.
N-[(pentafluorophenyl)sulfonyl]benzamide: Another related compound with a pentafluorophenyl group.
Uniqueness
Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- is unique due to the presence of the heptadecafluorooctyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity, thermal stability, and resistance to chemical degradation, making it suitable for specialized applications in various fields .
Properties
CAS No. |
87988-75-8 |
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Molecular Formula |
C15H6F17NO3S |
Molecular Weight |
603.25 g/mol |
IUPAC Name |
N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)benzamide |
InChI |
InChI=1S/C15H6F17NO3S/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)37(35,36)33-7(34)6-4-2-1-3-5-6/h1-5H,(H,33,34) |
InChI Key |
MHVUIICWGZEAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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